2,3,5-Trichloromaleylacetic acid

Description

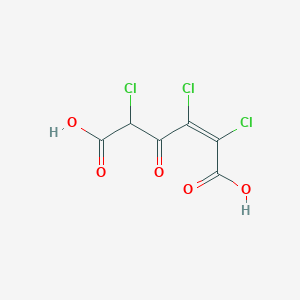

Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl3O5 |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

(Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C6H3Cl3O5/c7-1(2(8)5(11)12)4(10)3(9)6(13)14/h3H,(H,11,12)(H,13,14)/b2-1- |

InChI Key |

ADCWUQBAGPEBME-UPHRSURJSA-N |

Isomeric SMILES |

C(C(=O)/C(=C(\C(=O)O)/Cl)/Cl)(C(=O)O)Cl |

Canonical SMILES |

C(C(=O)C(=C(C(=O)O)Cl)Cl)(C(=O)O)Cl |

Origin of Product |

United States |

Microbial Biosynthesis and Enzymology of 2,3,5 Trichloromaleylacetic Acid

Precursor Substrates and Metabolic Entry Points

The biosynthesis of 2,3,5-trichloromaleylacetic acid is initiated from the microbial breakdown of more complex chlorinated molecules.

Formation from Chlorinated Aromatic Compounds

Research has demonstrated that this compound emerges as an intermediate during the degradation of 1,2,3,4-tetrachlorobenzene (B165215). smolecule.comnih.gov In a notable example, the bacterium Pseudomonas chlororaphis RW71 is capable of mineralizing 1,2,3,4-tetrachlorobenzene, using it as its sole source of carbon and energy. asm.orgresearchgate.net This process involves a modified ortho cleavage pathway. smolecule.com

The metabolic sequence begins with an initial dioxygenase attack on the tetrachlorobenzene ring, leading to the formation of a corresponding dihydrodiol. This molecule then rearomatizes to produce tetrachlorocatechol (B74200). asm.orgresearchgate.net The transient excretion of tetrachlorocatechol during the early growth phase of P. chlororaphis RW71 cultures provides evidence for this initial step. asm.orgresearchgate.net This tetrachlorocatechol then serves as the entry point into an inducible chlorocatechol pathway, which ultimately leads to the formation of Krebs cycle intermediates. smolecule.comasm.orgresearchgate.net

Bioconversion from 2,3,5-Trichlorodienelactone

The direct precursor to this compound in this metabolic pathway is 2,3,5-trichlorodienelactone. asm.orgresearchgate.netnih.gov The conversion is a hydrolytic process where dienelactone hydrolase activity results in the stoichiometric formation of this compound from its dienelactone precursor. asm.orgresearchgate.net This transformation has been confirmed through High-Performance Liquid Chromatography (HPLC) monitoring and by observing UV spectral changes identical to those seen during the chemical hydrolysis of authentic 2,3,5-trichlorodienelactone standards. asm.orgresearchgate.net The formation of 2,3,5-trichlorodienelactone itself occurs from tetrachloromuconic acid, which is an unstable intermediate that readily cyclizes under the acidic conditions often used for HPLC separation. researchgate.net

Enzymatic Catalysis in the Biosynthetic Route

The conversion of chlorinated aromatic compounds to and beyond this compound is mediated by a series of specialized enzymes.

Characterization of Dienelactone Hydrolase Activity

Dienelactone hydrolase (DLH), formally classified as EC 3.1.1.45, is the pivotal enzyme that catalyzes the hydrolysis of 2,3,5-trichlorodienelactone into this compound. asm.orgnih.govplos.org This enzyme belongs to the α/β hydrolase fold family of proteins. plos.org The catalytic mechanism of dienelactone hydrolases is understood to involve a catalytic triad, typically composed of Cysteine, Histidine, and Aspartate residues (Cys-His-Asp). nih.govnih.gov This mechanism proceeds through the formation of a covalently bound acyl-enzyme intermediate. nih.gov

The activity of this enzyme can be assayed spectrophotometrically. asm.orgnih.gov For the specific substrate, 2,3,5-trichlorodienelactone, an extinction coefficient (ε) of 10,200 M⁻¹ cm⁻¹ at 280 nm has been determined and is used for quantifying its conversion. asm.orgnih.gov

Investigation of Associated Enzymes in the Chlorocatechol Pathway

The metabolic fate of chlorinated compounds like 1,2,3,4-tetrachlorobenzene in organisms such as P. chlororaphis RW71 relies on a fully functional chlorocatechol pathway, with several key enzymes working in concert. asm.orgresearchgate.netnih.gov

Chlorocatechol 1,2-dioxygenase : This enzyme initiates the ring cleavage of the aromatic intermediate. In crude cell extracts of P. chlororaphis RW71, this dioxygenase exhibits remarkably high activity towards 3-chlorocatechol (B1204754) and also transforms other chlorinated catechols, including tetrachlorocatechol, at a significant rate. asm.orgresearchgate.netnih.gov

Cycloisomerase : Following ring cleavage, a cycloisomerase acts on the resulting muconic acid derivative. In strain RW71, this enzyme was found to have specific activity for chlorinated substrates, converting 2,3,5-trichloro-cis,cis-muconate (B1242119) to the corresponding dienelactone. asm.orgnih.gov

Maleylacetate (B1240894) Reductase : After this compound is formed by dienelactone hydrolase, it is further metabolized by maleylacetate reductase (EC 1.3.1.32). asm.orgnih.gov This enzyme's activity is measured by the decrease in the cofactor NADH at 340 nm. asm.orgnih.gov

The specific activities of these key enzymes from crude cell extracts of P. chlororaphis RW71 grown on 1,2,3,4-tetrachlorobenzene are detailed in the table below.

| Enzyme | Substrate | Specific Activity (μmol/min/mg of protein) |

| Cycloisomerase | 2,4-dichloro-cis,cis-muconate | 0.025 |

| Cycloisomerase | 2,3,5-trichloro-cis,cis-muconate | 0.058 |

| Maleylacetate Reductase | This compound | 0.076 |

| Data sourced from studies on Pseudomonas chlororaphis RW71. asm.orgnih.gov |

Gene Expression and Regulation of Biosynthetic Enzymes

The enzymatic machinery for degrading chlorinated aromatic compounds is typically not produced constitutively. Instead, the expression of the genes encoding these enzymes is inducible. asm.orgresearchgate.net This means that the presence of the chlorinated substrates triggers the transcription of the relevant catabolic genes. The identification of high specific enzyme activities for chlorinated substrates in P. chlororaphis RW71 only after growth on these compounds implies a functioning and induced chlorocatechol pathway. asm.orgresearchgate.net

This regulatory strategy ensures that the bacterium does not expend energy synthesizing these specialized enzymes unless the target substrates are available in the environment. While the specific regulatory proteins and genetic operators for the pathway leading to this compound in P. chlororaphis RW71 are not fully detailed in the available research, the inducible nature of the pathway is a hallmark of catabolic gene regulation in bacteria. In other bacteria, such as Rhodococcus opacus 1CP, the genes for chlorocatechol degradation have been found to be clustered together, which can facilitate coordinated regulation. nih.gov

Advanced Analytical Methodologies for the Comprehensive Study of 2,3,5 Trichloromaleylacetic Acid

Chromatographic and Spectrometric Approaches in Metabolite Analysis

Chromatographic and spectrometric techniques are fundamental tools for separating and identifying metabolites from complex matrices. Their application is essential for understanding the presence and behavior of 2,3,5-trichloromaleylacetic acid in various systems.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Due to its dicarboxylic acid nature, reversed-phase HPLC is a common approach. To ensure proper retention and sharp peak shapes, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid groups.

A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can also be highly effective. For instance, a method similar to that used for other chlorinated acidic compounds like Triclopyr could be adapted. helixchrom.com This would involve a specialized column, such as a core-shell mixed-mode column, which offers unique selectivity. helixchrom.com Retention time can be precisely controlled by adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile) concentration, buffer pH, and buffer concentration. helixchrom.com Detection is commonly achieved using a UV detector set at a wavelength where the molecule's chromophores absorb, or by mass spectrometry (LC-MS) for enhanced selectivity and sensitivity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides retention for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid | Acetonitrile acts as the organic modifier. Phosphoric acid suppresses the ionization of the dicarboxylic acid groups, leading to better retention and peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 210 nm or Mass Spectrometry (ESI-) | Carboxylic acid and conjugated systems absorb in the low UV range. Electrospray ionization in negative mode (ESI-) is highly sensitive for acidic compounds. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. However, this compound, with its two carboxylic acid groups, is non-volatile and thermally labile. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis. jfda-online.comyoutube.com Derivatization converts the polar functional groups into less polar, more volatile derivatives. youtube.com

Common derivatization strategies for carboxylic acids include:

Silylation: This process replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This reaction increases volatility and thermal stability. sigmaaldrich.com

Methylation: Esterification of the carboxylic acids to form methyl esters is another effective method. Reagents like boron trifluoride in methanol (B129727) (BF3-MeOH) are widely used for this purpose. researchgate.netmdpi.com

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the mixture, and the mass spectrometer provides mass information that aids in its identification and structural confirmation. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent Class | Example Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Carboxylic Acids, Hydroxyls | Trimethylsilyl (TMS) Ester |

| Alkylating Agents | BF3-Methanol | Carboxylic Acids | Fatty Acid Methyl Ester (FAME) |

| Alkylating Agents | TMAH (Tetramethylammonium hydroxide) | Carboxylic Acids | Methyl Ester (via thermochemolysis) |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the kinetics of chemical reactions involving chromophoric species. thermofisher.com this compound possesses a system of conjugated double bonds and a carbonyl group, which results in absorption of light in the UV region of the electromagnetic spectrum.

By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction, such as its degradation or transformation, can be determined. sapub.org According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the absorbing species. Therefore, tracking the absorbance decay of this compound allows for the calculation of reaction rate constants. thermofisher.com For example, in a study of its degradation via a process like Fenton oxidation, UV-Vis spectroscopy could monitor the disappearance of the parent compound. sapub.org By plotting concentration, the natural log of concentration, or the inverse of concentration against time, the reaction order and the pseudo-first-order rate constant (k_app) can be determined. thermofisher.com

Sophisticated Structural Elucidation Techniques

While chromatographic methods are excellent for separation and quantification, definitive structural assignment requires more sophisticated spectroscopic techniques that provide detailed information about the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For this compound (C₆H₃Cl₃O₅), both ¹H and ¹³C NMR would provide critical information.

¹³C NMR: The ¹³C NMR spectrum would reveal six distinct carbon signals corresponding to the two carboxylic acid carbons, the carbonyl carbon, the two carbons of the C=C double bond, and the single sp³ carbon. The chemical shifts would provide evidence for the electronic environment of each carbon atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would establish connectivity between protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would be particularly crucial, showing correlations between protons and carbons over two to three bonds, allowing for the complete assembly of the molecular skeleton and confirming the positions of the chloro- and carboxyl- substituents.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|

| Carboxylic Acid Carbons (C=O)OH | 160-175 | Typical range for carboxylic acids. |

| Ketone Carbon (C=O) | >180 | Ketone carbons are highly deshielded. |

| Olefinic Carbons (C=C) | 120-140 | Deshielded by attachment to chlorine and proximity to carbonyl groups. |

| Aliphatic Carbon (-CHCl-) | 50-70 | Deshielded by the alpha-chlorine atom. |

| Aliphatic Proton (-CH-) | 4.5-5.5 | Deshielded by the adjacent chlorine and carbonyl groups. |

| Carboxylic Acid Protons (-OH) | 10-13 | Highly variable, broad signal, typically deshielded. |

Note: These are predicted values based on general principles and data from similar chlorinated and acidic compounds. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the calculated monoisotopic mass is 259.904606 Da for the molecular formula C₆H₃Cl₃O₅. nih.govuni.lu HRMS can confirm this precise mass to within a few parts per million (ppm), which serves as powerful evidence for the correct molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of water (H₂O), carbon dioxide (CO₂), and hydrogen chloride (HCl), providing further confirmation of the presence of carboxylic acid and chloro- functional groups. Analysis of predicted adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, further aids in confirmation. uni.lu

Table 4: Predicted HRMS Adducts for this compound (C₆H₃Cl₃O₅)

| Adduct | m/z (Predicted) | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 260.91188 | Positive |

| [M+Na]⁺ | 282.89382 | Positive |

| [M+K]⁺ | 298.86776 | Positive |

| [M-H]⁻ | 258.89732 | Negative |

| [M+HCOO]⁻ | 304.90280 | Negative |

Data sourced from predicted values on PubChemLite. uni.lu

X-ray Crystallography for Crystalline Structure Analysis

The definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical behavior.

As of the latest literature surveys, specific X-ray crystallographic data for this compound in its pure form or as a co-crystal complex is not publicly available. The successful application of this method relies on the ability to grow a single crystal of suitable size and quality, which can be a challenging and time-consuming process. Factors such as the compound's purity, solubility in various solvents, and inherent crystallization tendency play a significant role.

In the absence of experimental crystallographic data, the structural properties of this compound must be inferred from other analytical techniques and theoretical calculations. Should single crystals of this compound be successfully grown in the future, X-ray diffraction analysis would provide invaluable, unambiguous data on its solid-state conformation and packing, further elucidating its structure-property relationships.

Computational Chemistry and Molecular Modeling for Conformational and Electronic Structure Insights

In the absence of experimental crystallographic data, computational chemistry and molecular modeling serve as indispensable tools for gaining insights into the conformational preferences and electronic structure of this compound. These theoretical methods allow for the exploration of the molecule's potential energy surface to identify stable conformers and to understand the distribution of electron density, which governs its reactivity.

Conformational Analysis:

The flexibility of this compound arises from the rotation around its single bonds. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to model the various possible conformations and to determine their relative energies. The IUPAC name, (2Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid, specifies the configuration around the carbon-carbon double bond as Z (zusammen), indicating that the higher priority substituents on each carbon of the double bond are on the same side. nih.gov However, rotation around the C-C single bonds allows for multiple spatial arrangements of the carboxylic acid groups and the trichlorinated carbon atom.

A systematic conformational search would involve rotating the dihedral angles associated with the single bonds and calculating the energy of each resulting geometry. The results of such an analysis would reveal the lowest energy conformers, which are the most likely to be populated at room temperature. These studies can also predict the energy barriers for interconversion between different conformers.

Electronic Structure Insights:

Molecular modeling can also provide a detailed picture of the electronic properties of this compound. Calculation of the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule. The electronegative chlorine and oxygen atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the carboxylic acid groups would be regions of positive potential. This information is critical for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Computed Properties:

Publicly available databases provide computationally derived properties for this compound, which offer a preliminary understanding of its molecular characteristics. nih.govuni.lu

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₃O₅ | PubChem nih.gov |

| Molecular Weight | 261.4 g/mol | PubChem nih.gov |

| IUPAC Name | (2Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

These computed values, while not a substitute for experimental data, provide a foundational dataset for more advanced computational studies. For instance, the number of rotatable bonds suggests a degree of conformational flexibility that warrants a thorough computational investigation. The presence of both hydrogen bond donors and acceptors indicates the potential for complex intermolecular interactions.

Ecological and Environmental Research Implications of 2,3,5 Trichloromaleylacetic Acid

Contribution to the Biodegradation of Persistent Organic Pollutants

2,3,5-Trichloromaleylacetic acid is a transient intermediate in the microbial degradation of certain persistent organic pollutants (POPs), particularly chlorinated aromatic compounds. Its formation and subsequent breakdown are critical steps in the complete mineralization of these toxic and recalcitrant substances. The study of its role provides valuable insights into the metabolic pathways employed by microorganisms to detoxify contaminated environments.

One of the most well-documented pathways involving this compound is the degradation of pentachlorophenol (B1679276) (PCP). nih.govresearchgate.netethz.ch PCP was a widely used wood preservative and is now a significant environmental pollutant due to its toxicity and persistence. nih.gov In some aerobic bacteria, such as Sphingobium chlorophenolicum, the degradation of PCP proceeds through a series of enzymatic reactions that lead to the formation of 2-chloromaleylacetate, a related compound. researchgate.netnih.gov In this pathway, PCP is first oxidized to tetrachlorohydroquinone, which is then reductively dehalogenated to trichlorohydroquinone and subsequently to dichlorohydroquinone. researchgate.net A dioxygenase then cleaves the aromatic ring of dichlorohydroquinone to form 2-chloromaleylacetate. researchgate.net While the provided search results primarily detail the formation of 2-chloromaleylacetate, the metabolic logic suggests that similar pathways involving trichlorinated intermediates could exist for more highly chlorinated phenols, leading to the formation of this compound.

The degradation of other chlorinated herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), also involves the formation of chlorinated maleylacetic acid derivatives. nih.govethz.ch The breakdown of 2,4-D, for instance, can proceed through the formation of 2-chloromaleylacetate, which is then converted to 3-oxoadipate (B1233008) and funneled into the tricarboxylic acid cycle. nih.gov The biodegradation of 2,4,5-T, which is more resistant to microbial breakdown due to its additional chlorine substituent, also proceeds through a series of intermediates where the aromatic ring is cleaved, likely forming chlorinated aliphatic acids. ethz.ch

The following table summarizes the key enzymatic steps in the degradation of pentachlorophenol, highlighting the generation of related maleylacetate (B1240894) compounds.

| Precursor Compound | Key Enzyme | Intermediate Product | Final Product of Pathway |

| Pentachlorophenol (PCP) | Pentachlorophenol 4-monooxygenase | Tetrachlorohydroquinone | 3-Oxoadipate |

| Tetrachlorohydroquinone | Tetrachlorohydroquinone reductive dehalogenase | Trichlorohydroquinone | 3-Oxoadipate |

| Dichlorohydroquinone | Dichlorohydroquinone dioxygenase | 2-Chloromaleylacetate | 3-Oxoadipate |

Microbial Community Dynamics and Bioremediation Efficacy

The presence and activity of microbial communities capable of degrading chlorinated organic compounds, and thus potentially producing and consuming this compound, are crucial for the natural attenuation and engineered bioremediation of contaminated sites. The composition and dynamics of these microbial consortia are influenced by the specific pollutants present, as well as other environmental factors.

In environments contaminated with pentachlorophenol, specific microbial populations are enriched that can carry out its degradation. For instance, in anaerobic paddy soil, repeated exposure to PCP led to the enrichment of a microbial community dominated by phyla such as Bacteroidetes, Firmicutes, and Proteobacteria. nih.gov Genera including Methanosarcina, Syntrophobotulus, Anaeromusa, and Zoogloea were found to be dominant during PCP dechlorination. nih.gov Similarly, studies on the anaerobic degradation of 2,4,5-T in sediment-derived microbial consortia identified Dehalobacter, Sulfuricurvum, and Bacteroides as key players in the initial transformation to phenol, while Smithella and Syntrophorhabdus were implicated in the subsequent mineralization of phenol. researchgate.net

The efficacy of bioremediation is directly linked to the metabolic capabilities of the indigenous or introduced microbial communities. The degradation of 2,4-D and 2,4,5-T has been observed in various fungal and bacterial species. nih.govfrontiersin.org For example, the white-rot fungus Rigidoporus sp. has demonstrated the ability to degrade both herbicides, with its laccase activity correlating with the degradation rate. nih.gov Bacterial communities from herbicide-contaminated soil have also been shown to completely degrade 2,4-D and 2,4,5-T within a short period. frontiersin.org

The table below illustrates the key microbial genera involved in the degradation of related chlorinated compounds.

| Contaminant | Microbial Genera | Environment |

| Pentachlorophenol (PCP) | Methanosarcina, Syntrophobotulus, Anaeromusa, Zoogloea | Anaerobic Paddy Soil |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Dehalobacter, Sulfuricurvum, Bacteroides, Smithella, Syntrophorhabdus | Anaerobic Sediment |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator, Pseudomonas sp. | Various |

Environmental Persistence and Biotransformation in Diverse Ecosystems

The environmental fate of this compound is intrinsically linked to the persistence and biotransformation of its parent compounds. As a metabolic intermediate, its presence in the environment is expected to be transient, existing only as long as its precursor is being degraded and before it is further metabolized. The persistence of chlorinated herbicides like 2,4-D and 2,4,5-T varies significantly depending on environmental conditions.

For example, the half-life of 2,4-D in soil is typically a few days to a few weeks, while in anaerobic aquatic environments, it can be much longer, ranging from 41 to 333 days. cdc.gov The persistence of 2,4,5-T is generally greater than that of 2,4-D due to its chemical structure. ethz.chherts.ac.uk The biotransformation of these compounds can occur under both aerobic and anaerobic conditions. frontiersin.org Aerobic degradation often involves mono- and dioxygenase enzymes, while anaerobic degradation proceeds through reductive dehalogenation. frontiersin.org

The mobility of these compounds in soil and water also influences their potential for biotransformation. While some studies have shown limited lateral movement of 2,4-D and picloram (B1677784) on rights-of-way, the potential for leaching into groundwater exists, particularly for more water-soluble formulations. nih.gov Once in different environmental compartments, the specific microbial communities present will determine the pathway and rate of degradation, and consequently the transient concentration of intermediates like this compound.

The following table provides a summary of the environmental persistence of related chlorinated herbicides.

| Compound | Environment | Half-Life |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil | Few days to a few weeks |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Anaerobic Aquatic | 41 to 333 days |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Soil | Generally persistent |

Synthetic Approaches for Research Standard Preparation and Mechanistic Interrogation

Laboratory Synthesis and Characterization of 2,3,5-Trichloromaleylacetic Acid for Research Standards

A potential synthetic pathway could commence from a suitable precursor such as muconic acid or a related unsaturated dicarboxylic acid. The synthesis would likely involve a series of chlorination and oxidation reactions. For instance, the double bonds of a muconic acid derivative could be subjected to electrophilic addition of chlorine, followed by controlled oxidation to introduce the keto group and further chlorination at specific positions. The choice of chlorinating agents (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide) and oxidizing agents would be critical to control the regioselectivity and avoid unwanted side reactions. The final step would likely involve the hydrolysis of an ester or anhydride (B1165640) precursor to yield the free dicarboxylic acid.

Table 1: Postulated Synthetic Route for this compound

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | Muconic Acid Derivative | Cl₂, Solvent | Dichlorinated Adduct |

| 2 | Dichlorinated Adduct | Oxidizing Agent (e.g., KMnO₄, RuO₄) | Dichlorinated Keto-dicarboxylic Acid |

| 3 | Dichlorinated Keto-dicarboxylic Acid | Further Chlorination (e.g., PCl₅, SO₂Cl₂) | This compound Derivative |

| 4 | This compound Derivative | Acid or Base Hydrolysis | This compound |

Once synthesized, the characterization of this compound is paramount to confirm its identity and purity. A combination of spectroscopic techniques would be employed for this purpose.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the single proton, likely in the region of 4-5 ppm, showing coupling to adjacent carbons. The exact chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and carboxylic acid groups. |

| ¹³C NMR | Resonances for the six carbon atoms, including two carboxylic acid carbons (δ > 160 ppm), one ketone carbon (δ > 190 ppm), two sp² carbons of the double bond (δ 120-140 ppm), and one sp³ carbon. The carbons bonded to chlorine will exhibit characteristic shifts and may show broadening due to the quadrupolar moments of the chlorine isotopes. nih.govnorthwestern.edu |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₆H₃Cl₃O₅). A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with specific intensity ratios) would be a definitive feature. nih.gov |

| Infrared (IR) Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the carboxylic acids and the ketone (around 1700-1750 cm⁻¹), O-H stretching of the carboxylic acids (broad band around 2500-3300 cm⁻¹), and C=C stretching of the double bond (around 1600-1650 cm⁻¹). nih.gov |

Chemo-Enzymatic Synthesis and Biocatalysis for Pathway Probes

The microbial degradation of chlorinated aromatic compounds, such as chlorobenzenes and polychlorinated biphenyls (PCBs), often proceeds through a series of enzymatic reactions that generate chlorinated intermediates. Current time information in Bangalore, IN.rsc.orgnih.gov These pathways provide a blueprint for the chemo-enzymatic synthesis of compounds like this compound, which can then be used as probes to study these very pathways.

The core of this approach lies in the use of specific enzymes, or whole microbial cells, to catalyze key steps in the synthetic sequence. For instance, dioxygenase enzymes are known to initiate the degradation of aromatic rings, leading to the formation of chlorinated catechols. researchgate.net These catechols can then be further processed by other enzymes, such as catechol 1,2-dioxygenases, to yield chlorinated muconic acids. researchgate.netresearchgate.net Subsequent enzymatic or chemical steps, including isomerization and reduction, could potentially lead to the formation of chlorinated maleylacetic acids. Current time information in Bangalore, IN.

A chemo-enzymatic strategy for this compound could involve:

Enzymatic conversion of a polychlorinated aromatic precursor (e.g., a trichlorobenzene) using a specific dioxygenase to generate a chlorinated catechol.

Ring cleavage of the chlorinated catechol using a catechol 1,2-dioxygenase to form a chlorinated muconic acid derivative. researchgate.net

Chemical or enzymatic modification of the muconic acid derivative to introduce the additional chlorine atom and the keto functionality, and to isomerize the double bond to the maleic acid configuration.

This approach offers the advantage of high stereoselectivity and regioselectivity, which are often difficult to achieve through purely chemical methods. The resulting this compound can then be used as a pathway probe to identify and characterize the enzymes involved in its further metabolism.

Design and Synthesis of Labeled Analogs for Metabolic Tracing Studies

Isotopically labeled analogs of this compound are invaluable tools for metabolic tracing studies. bitesizebio.com By incorporating stable isotopes such as ¹³C or ²H (deuterium) into the molecule, researchers can track its fate in biological systems, elucidating metabolic pathways and identifying downstream metabolites. nih.govyoutube.com

A common strategy for the synthesis of ¹³C-labeled carboxylic acids involves the use of ¹³C-labeled starting materials. For example, a synthetic route could be adapted to use ¹³C-labeled cyanide (K¹³CN) or ¹³C-labeled carbon monoxide to introduce the isotopic label at a specific position. rsc.orgnih.gov

Table 3: General Approach for the Synthesis of [1-¹³C]-2,3,5-Trichloromaleylacetic Acid

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | Suitable chlorinated precursor | K¹³CN | ¹³C-labeled nitrile intermediate |

| 2 | ¹³C-labeled nitrile intermediate | Hydrolysis (acid or base) | [1-¹³C]-Carboxylic acid precursor |

| 3 | [1-¹³C]-Carboxylic acid precursor | Further chemical modifications as in section 7.1 | [1-¹³C]-2,3,5-Trichloromaleylacetic Acid |

Once administered to a biological system, the fate of the labeled this compound can be monitored using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The detection of labeled downstream metabolites provides direct evidence of the metabolic pathways involved and can help to identify the enzymes responsible for its transformation. This information is crucial for understanding the environmental fate and potential toxicity of this and related chlorinated compounds.

Q & A

Basic: What analytical techniques are recommended for detecting and quantifying 2,3,5-Trichloromaleylacetic acid in biodegradation studies?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification due to the compound’s aromatic and chlorinated structure, which absorbs strongly in the UV range . Gas chromatography-mass spectrometry (GC-MS) can provide confirmatory identification via fragmentation patterns, especially when analyzing complex environmental matrices. For enzymatic assays, spectrophotometric methods (e.g., monitoring NADH consumption at 340 nm) are effective for tracking its conversion to 2,4-dichloro-3-oxoadipate by maleylacetate reductase . Ensure calibration standards are prepared in matrices matching the sample to avoid interference from co-eluting chlorinated metabolites.

Basic: What physicochemical properties of this compound are critical for experimental design in environmental chemistry?

Answer:

Key properties include:

- Solubility : Limited aqueous solubility (similar to trichlorophenoxyacetic acid analogs, ~6.1 × 10⁻³ M at 25°C), necessitating organic solvents (e.g., methanol) for stock solutions .

- Stability : Susceptibility to photodegradation under UV light; store in amber vials at 4°C.

- pKa : Estimated ~2.5–3.0 (based on trichloroacetic acid analogs), influencing ionization in aqueous environments and extraction efficiency .

These properties dictate sample preparation (e.g., acidification for liquid-liquid extraction) and storage protocols to prevent decomposition.

Advanced: How does this compound participate in the biodegradation pathway of chlorinated aromatics, and what methodological approaches validate its role?

Answer:

In Pseudomonas chlororaphis RW71, this compound is an intermediate in the catabolism of 1,2,3,4-tetrachlorobenzene. It forms via cleavage of tetrachloro-cis,cis-muconic acid by chloromuconate cycloisomerase and is subsequently reduced to 2,4-dichloro-3-oxoadipate by NADH-dependent maleylacetate reductase . To validate this pathway:

- Use ¹³C-labeled substrates and track isotopic incorporation via NMR or LC-MS.

- Employ gene knockout strains to confirm enzyme specificity (e.g., mar gene deletion halts reduction to 2,4-dichloro-3-oxoadipate).

- Monitor intermediate accumulation in cell lysates using enzyme assays with purified reductase .

Advanced: How can researchers resolve contradictions in reported enzymatic activity data for maleylacetate reductase acting on this compound?

Answer:

Discrepancies in kinetic parameters (e.g., Kₘ, Vₘₐₓ) may arise from:

- Enzyme source : Recombinant vs. wild-type enzymes (post-translational modifications differ).

- Assay conditions : pH (optimal ~7.5), temperature (25–30°C), and cofactor concentration (NADH ≥ 0.2 mM) .

- Substrate purity : Trace chloro-organics in commercial standards can inhibit activity; purify via recrystallization or HPLC.

Standardize protocols using reference strains (e.g., Pseudomonas spp.) and validate with internal controls (e.g., known substrate turnover rates).

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and solubilization due to potential dust/aerosol formation.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .

- First aid : Flush exposed skin/eyes with water for 15 minutes; seek medical evaluation for inhalation exposure .

Advanced: What computational modeling approaches predict the environmental mobility of this compound?

Answer:

- Quantitative Structure-Activity Relationship (QSAR) models : Estimate log Kₒw (octanol-water partition coefficient) to predict soil adsorption. For chlorinated analogs, log Kₒw ≈ 2.5–3.0 suggests moderate mobility .

- Molecular dynamics simulations : Model interactions with soil organic matter (e.g., humic acids) to assess binding affinity.

- Fate and transport models : Integrate solubility, hydrolysis rates, and microbial degradation data (e.g., BIOWIN models) to simulate persistence in aquatic systems .

Basic: How can researchers differentiate this compound from structural isomers in analytical workflows?

Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid) to resolve isomers based on hydrophobicity .

- Mass spectrometry : Monitor unique fragment ions (e.g., m/z 195 [M-Cl]⁻ for 2,3,5-isomer vs. m/z 179 for 2,4,5-derivatives).

- Nuclear magnetic resonance (NMR) : Distinct ¹H/¹³C shifts for chlorine substituents (e.g., ¹³C NMR: δ 125–135 ppm for aromatic carbons) .

Advanced: What mechanistic insights explain the substrate specificity of maleylacetate reductase for this compound?

Answer:

The enzyme’s active site accommodates the trichloro-substituted maleoyl group via:

- Hydrogen bonding : Between the carboxylate group and conserved arginine residues.

- Halogen bonding : Chlorine atoms at positions 2,3,5 interact with hydrophobic pockets, stabilizing the substrate-enzyme complex .

Mutagenesis studies (e.g., substituting Ala for Arg in the binding site) reduce catalytic efficiency by >90%, confirming these interactions.

Basic: What are the ecological implications of this compound accumulation in contaminated environments?

Answer:

While the compound is transient in biodegradation pathways, prolonged accumulation due to incomplete degradation may:

- Inhibit microbial growth (observed at concentrations >1 mM in Pseudomonas spp.).

- Leach into groundwater due to moderate solubility, posing risks to aquatic organisms .

- Synergize with co-contaminants (e.g., heavy metals) to enhance toxicity. Monitor via LC-MS/MS in long-term bioremediation studies.

Advanced: How do isotopic tracer studies (e.g., ¹⁸O, ²H) elucidate the degradation kinetics of this compound?

Answer:

- ¹⁸O-Labeling : Track incorporation into carboxyl groups during hydrolysis using high-resolution mass spectrometry.

- Deuterated analogs (D₂O) : Assess solvent isotope effects on enzymatic reduction rates; slower NADH oxidation in D₂O indicates rate-limiting hydride transfer .

- Stable isotope probing (SIP) : Identify microbial consortia responsible for degradation via ¹³C-DNA/RNA sequencing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.